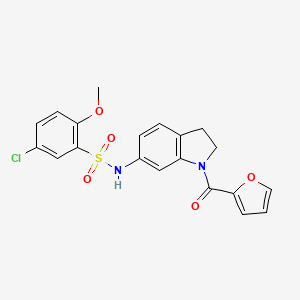

5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S/c1-27-17-7-5-14(21)11-19(17)29(25,26)22-15-6-4-13-8-9-23(16(13)12-15)20(24)18-3-2-10-28-18/h2-7,10-12,22H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSGCKOQXRTIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolinyl Intermediate: Starting with indole, the indolinyl intermediate is synthesized through a series of reactions including halogenation and acylation.

Furan-2-carbonyl Introduction: The furan-2-carbonyl group is introduced via a Friedel-Crafts acylation reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and furan derivatives exhibit anticancer properties. The specific structure of 5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide suggests potential interactions with cancer-related molecular targets. Studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have been explored for their ability to inhibit bacterial growth by targeting folate synthesis pathways. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in antimicrobial therapy .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, research into related compounds has shown promise in inhibiting O-GlcNAc transferase (OGT), an enzyme implicated in cancer progression .

Case Study 1: Anticancer Research

A study focused on the synthesis of indole-based compounds demonstrated that modifications at the 5-position could enhance anticancer activity against specific cancer cell lines. The introduction of chloro and furan groups was found to improve binding affinity to target proteins involved in tumor growth .

Case Study 2: Antimicrobial Screening

In a comparative study of various sulfonamide derivatives, compounds structurally similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole, furan, sulfonamide | Potential anticancer and antimicrobial activity |

| Indomethacin | Indole derivative | Anti-inflammatory |

| Sulfamethoxazole | Sulfonamide | Antibacterial |

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group might interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.

Comparison with Similar Compounds

Core Sulfonamide Derivatives

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ():

- Structure : Shares the 5-chloro-2-methoxybenzenesulfonamide backbone but lacks the indoline-furan substituent.

- Key Differences : Simpler structure with a phenyl group instead of the indoline-furan system.

- Bioactivity : Exhibits herbicidal, anti-malarial, and anti-convulsant properties, highlighting the role of the sulfonamide moiety in diverse biological activities .

4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives ():

- Structure: Feature chloro and methylthio substituents on the benzene ring, coupled with imino-heteroaryl groups (e.g., imidazole-thione).

- Key Differences: Use of imino-heteroaryl substituents instead of indoline-furan. Methylthio groups may enhance lipophilicity compared to the methoxy group in the target compound.

- Synthesis : Involves nucleophilic substitution and thiomethylation, differing from the coupling reactions used for indole/furan-containing analogs .

Indole/Indoline-Based Analogs

N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides ():

- Structure: Indole-carboxamide scaffold with benzophenone substituents. Example: Compound 3 (37.5% yield) has a 4-benzoylphenyl group.

- Key Differences: Indole vs. indoline core; benzophenone vs. furan-carbonyl substituents. The indoline in the target compound may confer conformational rigidity.

- Synthesis Challenges : High-temperature (150–190°C) coupling reactions result in low yields (6–37%) due to decomposition .

Chalcone-Sulfonamide Hybrids

(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide ():

- Structure : Combines a chalcone (α,β-unsaturated ketone) with the 2-methoxybenzenesulfonamide group.

- Key Differences : The acryloyl group introduces π-conjugation absent in the target compound.

- Bioactivity : Demonstrates potent anti-cancer activity against HCT-116 cells, suggesting the sulfonamide-chalcone hybrid as a promising chemotype .

Pharmacological and Physicochemical Properties

Anti-Cancer Potential

- Chalcone-sulfonamides: IC₅₀ values in nanomolar ranges against HCT-116 and SF539 cell lines, attributed to the α,β-unsaturated ketone’s ability to disrupt tubulin polymerization .

- Target Compound : The furan-carbonyl group may enhance binding to oxidative enzymes (e.g., cytochrome P450), while the indoline moiety could improve metabolic stability compared to indole analogs.

Solubility and Bioavailability

- Methoxy vs.

- Furan-carbonyl Indoline : May introduce moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

5-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of Indoline Derivative : Starting from furan derivatives, the indoline structure is formed through cyclization reactions.

- Substitution Reactions : Chlorination and methoxylation steps introduce the chloro and methoxy groups.

- Final Sulfonamide Formation : The sulfonamide moiety is introduced by reacting with appropriate sulfonyl chlorides.

The overall yield and purity of the synthesized compound can vary based on the specific conditions used during each reaction step.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In one study, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, compounds with similar structural features have demonstrated promising results:

- Cell Lines Tested : Commonly tested lines include HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for related compounds have been reported in the low micromolar range (e.g., 0.4 ± 0.1 µM against MGC-803 gastric carcinoma cells) .

The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular docking studies suggest that these compounds bind effectively at the colchicine site on tubulin .

The biological activity is primarily attributed to:

- Tubulin Inhibition : Disruption of microtubule formation impedes mitotic spindle function, leading to cell death.

- Apoptosis Induction : Enhanced caspase activity and downregulation of anti-apoptotic proteins have been observed in treated cancer cells .

Study 1: Antibacterial Efficacy

In a comparative study, various derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that modifications at specific positions on the indoline structure significantly enhanced antibacterial activity, particularly against resistant strains like MRSA .

Study 2: Anticancer Properties

A recent investigation into the anticancer properties revealed that this compound exhibited a remarkable potency against HeLa cells with an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin . This study emphasized the potential for developing novel therapeutic agents based on this compound's structure.

Q & A

Q. What computational methods predict target interactions and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with targets (e.g., sulfonamide interactions with carbonic anhydrase).

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability.

- Machine Learning : Train models on existing bioactivity data to predict off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.